USP Compendial Relative Retention Time Differentiation: Impurity B (RRT 0.07) Versus Co-Eluting Impurities
Under the USP Ritonavir monograph HPLC method, the target impurity (as part of the mixture of 2,4-Wing acid and monoacyl valine, A+B) elutes with an RRT of 0.07 and an RRF of 1.0, while Impurity C (monoacylacetamide) elutes at RRT 0.15 (RRF 1.0) and Impurity D (5-Wing diacyl) at RRT 0.24 (RRF 1.37) [1]. This 2.1- to 3.4-fold earlier elution requires dedicated system suitability testing to ensure resolution.
| Evidence Dimension | Relative retention time (RRT) in USP HPLC method |
|---|---|
| Target Compound Data | RRT 0.07 (mixture A+B), RRF 1.0 |
| Comparator Or Baseline | Impurity C (monoacylacetamide) RRT 0.15; Impurity D (5-Wing diacyl) RRT 0.24 |
| Quantified Difference | RRT 0.07 vs 0.15 (2.1-fold earlier) and 0.24 (3.4-fold earlier) |
| Conditions | USP Ritonavir monograph HPLC, UV 240 nm, L26 column (4.6 mm × 15 cm, 3‑µm), column temperature 60°C, flow rate 1 mL/min, gradient elution |
Why This Matters
Accurate quantitation of this early-eluting impurity is mandatory for USP/EP compliance; using a wrong standard would misidentify the impurity and risk regulatory non‑compliance.
- [1] United States Pharmacopeia, USP35-NF30, Ritonavir monograph, Impurity Table 1. Available at: https://www.drugfuture.com/Pharmacopoeia/USP35/data/v35300/usp35nf30s0_m73764.html View Source
